molecular formula C9H10IN B1646571 1-(4-Iodophenyl)cyclopropanamine

1-(4-Iodophenyl)cyclopropanamine

Cat. No.: B1646571
M. Wt: 259.09 g/mol
InChI Key: LSKQMYZRANBMEL-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)cyclopropanamine is a useful research compound. Its molecular formula is C9H10IN and its molecular weight is 259.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10IN

Molecular Weight

259.09 g/mol

IUPAC Name

1-(4-iodophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H10IN/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6,11H2

InChI Key

LSKQMYZRANBMEL-UHFFFAOYSA-N

SMILES

C1CC1(C2=CC=C(C=C2)I)N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)I)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3 mL (38.76 mmol) of trifluoroacetic acid are added to a solution of 1 g (2.78 mmol) of tert-butyl [1-(4-iodophenyl)cyclopropyl]carbamate in 40 mL dichloromethane and stirred for 24 h. Then the solvent is eliminated by rotary evaporation and the residue is combined with toluene and then again eliminated by rotary evaporation. This residue is then added to a solution of 0.39 g (2.8 mmol) of potassium carbonate in 20 mL of water and stirred for 30 minutes at RT. The aqueous phase is extracted with dichloromethane, the organic phase is dried with sodium sulfate and the solvent is eliminated by rotary evaporation. Yield: 0.7 g (97% of theory); C9H10IN (M=259.09); calc.: molecular ion peak (M+H)+: 260; found: molecular ion peak (M+H)+: 260.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
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solvent
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

7.09 ml (24.01 mmol) of Ti(OiPr)4 are added to a solution of 4-iodobenzonitrile (5.0 g, 21.83 mmol) in 140 ml of anhydrous Et2O and the reaction mixture is cooled to −65° C. To the resulting solution there are then added, dropwise, 16 ml (48.00 mmol) of a 3M solution of magnesium ethyl bromide in Et2O, and the reaction mixture is returned to ambient temperature. Stirring is continued for 1 hour at ambient temperature and 5.53 ml (43.66 mmol) of BF3.OEt2 are added. Stirring is continued for 1 hour 15 minutes at ambient temperature and 65 ml of 1N HCl are added. A two-phase suspension is obtained; 300 ml of Et2O and then 200 ml of 1N NaOH solution are added. The suspension is filtered and the filtrate is extracted twice with Et2O. The organic phases are collected, washed (water, saturated NaCl solution), dried over MgSO4 and concentrated by half. The residual solution is extracted with 1N HCl and the expected amine is precipitated as a result of making alkaline with concentrated NaOH solution.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
7.09 mL
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
magnesium ethyl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5.53 mL
Type
reactant
Reaction Step Five
Name
Quantity
65 mL
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reactant
Reaction Step Six
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Titanium(IV) isopropoxide (7.1 mL) was added to a diethyl ether (0.14 L) solution of 4-iodobenzonitrile (5.0 g) and, with the internal temperature being kept at −60° C. or lower, a THF solution (53 mL) of 0.90 mol/L ethylmagnesium bromide was added dropwise. After the mixture was stirred for 1 hour at room temperature, boron trifluoride diethyl etherate (5.4 mL) was added, and the mixture was stirred for 3 hours at room temperature. Upon addition of 1.0 mol/L hydrochloric acid (65 mL), the aqueous layer was washed with diethyl ether. A 1.0 mol/L sodium hydroxide aqueous solution was added to the washed aqueous layer to bring it to pH 9. The precipitate was filtered out using Celite, and the filtrate was extracted with ethyl acetate. The extract was dried over magnesium sulfate, whereafter the desiccant was filtered out, and the solvent was distilled off under reduced pressure. The resulting residue was purified by OH type silica gel chromatography (gradient elution with hexane/ethyl acetate=50/50→1/99) to obtain 1-(4-iodophenyl)cyclopropylamine (light yellow solid) (1.3 g, 23%).
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
7.1 mL
Type
catalyst
Reaction Step Three
Quantity
0.14 L
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solvent
Reaction Step Three
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0 (± 1) mol
Type
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Reaction Step Four
Name
Quantity
53 mL
Type
solvent
Reaction Step Four

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